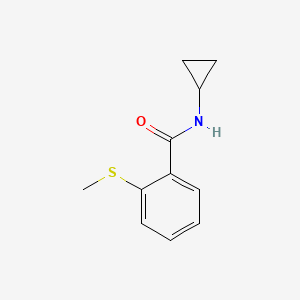
N-cyclopropyl-2-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-(methylthio)benzamide, also known as CPMEB, is a chemical compound that has gained attention in the scientific community due to its potential biomedical applications. CPMEB is a cyclic amide that contains a benzene ring, a cyclopropyl group, and a methylthio group. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-2-(methylthio)benzamide is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. N-cyclopropyl-2-(methylthio)benzamide has also been shown to induce oxidative stress, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(methylthio)benzamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-cyclopropyl-2-(methylthio)benzamide inhibits the growth of cancer cells, induces apoptosis, and inhibits the production of inflammatory cytokines. N-cyclopropyl-2-(methylthio)benzamide has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopropyl-2-(methylthio)benzamide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. This makes it a useful tool for studying cancer biology and developing new cancer treatments. However, one limitation of using N-cyclopropyl-2-(methylthio)benzamide is its potential toxicity, as high doses of N-cyclopropyl-2-(methylthio)benzamide can be harmful to cells.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-2-(methylthio)benzamide. One area of research is the development of new cancer treatments using N-cyclopropyl-2-(methylthio)benzamide. Another area of research is the study of N-cyclopropyl-2-(methylthio)benzamide's potential use as an anti-inflammatory agent. Additionally, more research is needed to fully understand the mechanism of action of N-cyclopropyl-2-(methylthio)benzamide and its potential side effects.
Synthesemethoden
N-cyclopropyl-2-(methylthio)benzamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction between 2-chlorobenzonitrile and cyclopropylmagnesium bromide, followed by the reaction with methylthiolate. Another method involves the reaction between 2-(cyclopropylthio)benzonitrile and methyl isocyanate. Both methods have been shown to produce high yields of N-cyclopropyl-2-(methylthio)benzamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-(methylthio)benzamide has been studied extensively in scientific research for its potential biomedical applications. One of the most promising applications of N-cyclopropyl-2-(methylthio)benzamide is its use as an anticancer agent. Studies have shown that N-cyclopropyl-2-(methylthio)benzamide inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer treatment. N-cyclopropyl-2-(methylthio)benzamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-14-10-5-3-2-4-9(10)11(13)12-8-6-7-8/h2-5,8H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPSWNMNJRXLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(methylthio)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}-1-naphthohydrazide](/img/structure/B5787211.png)

![3-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5787224.png)
![N-cyclooctyl-3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B5787231.png)


![3-({[(3-pyridinylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5787257.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5787263.png)

![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5787275.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5787300.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5787303.png)
![3-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5787309.png)